molecular formula C25H21ClO7 B5219713 2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate

2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate

Cat. No.: B5219713
M. Wt: 468.9 g/mol
InChI Key: BXUXWKVZQIPOBA-UHFFFAOYSA-M
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Description

2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 4-methoxyphenyl groups and one phenyl group attached to a pyrylium core, with a perchlorate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate typically involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of an acid catalyst to form the intermediate chalcone. This intermediate is then cyclized using a suitable reagent, such as perchloric acid, to yield the desired pyrylium salt.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrylium derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include various substituted pyrylium salts, quinone derivatives, and dihydropyrylium compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate involves its interaction with various molecular targets and pathways The compound’s pyrylium core can participate in electron transfer processes, making it useful in photochemical applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate stands out due to its unique pyrylium core, which imparts distinct photochemical properties and reactivity

Properties

IUPAC Name

2,6-bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21O3.ClHO4/c1-26-22-12-8-19(9-13-22)24-16-21(18-6-4-3-5-7-18)17-25(28-24)20-10-14-23(27-2)15-11-20;2-1(3,4)5/h3-17H,1-2H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUXWKVZQIPOBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)OC)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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